
D-Pemetrexed disodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Pemetrexed Disodium is a chemotherapeutic agent used primarily in the treatment of malignant pleural mesothelioma and non-small cell lung cancer. It is a folate analog metabolic inhibitor that disrupts folate-dependent metabolic processes essential for cell replication.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Pemetrexed Disodium involves multiple steps, starting from the preparation of the key intermediate, ®-N-(4-(2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoyl)-L-glutamic acid. This intermediate is then converted to ®-Pemetrexed Disodium through a series of chemical reactions, including esterification, amidation, and salt formation.
Industrial Production Methods
Industrial production of ®-Pemetrexed Disodium typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
®-Pemetrexed Disodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert ®-Pemetrexed Disodium to its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Non-Small Cell Lung Cancer (NSCLC)
Pemetrexed is indicated for the treatment of locally advanced or metastatic NSCLC. It is often administered in combination with platinum-based chemotherapy agents such as cisplatin or carboplatin. Clinical trials have demonstrated that pemetrexed combined with cisplatin results in overall response rates ranging from 39% to 45% .
- Phase II Studies : One study reported a response rate of 45.8% in Stage IV patients treated with pemetrexed and cisplatin, with a median survival of 8.9 months .
- Combination Therapy : Another trial compared pemetrexed with oxaliplatin and carboplatin, yielding response rates of 26.8% and 31.6%, respectively, with median overall survival times around 10.5 months for both regimens .
Malignant Pleural Mesothelioma
Pemetrexed is approved for use in combination with cisplatin for patients with malignant pleural mesothelioma who are not candidates for curative surgery. The FDA approved this indication based on clinical evidence showing significant efficacy .
- Efficacy : In pivotal trials, pemetrexed demonstrated a notable improvement in overall survival compared to other treatments, establishing it as a standard option for this condition .
Head and Neck Cancers
Recent studies have also explored the use of pemetrexed in head and neck cancers. A Phase II trial showed an objective response rate of 26.5% among patients treated with pemetrexed monotherapy, highlighting its potential beyond lung cancers .
Safety Profile and Toxicity Management
Pemetrexed is associated with several toxicities, primarily hematological (e.g., neutropenia, anemia) and gastrointestinal effects (e.g., nausea). To mitigate these risks, patients are advised to take folic acid and vitamin B12 supplements before and during treatment .
- Toxicity Rates : In clinical trials, high-grade toxicities were observed; for instance, one study reported grade 3/4 neutropenia in approximately 68.6% of patients treated for head and neck cancer .
Case Study 1: NSCLC Treatment Response
In a cohort study involving previously untreated NSCLC patients receiving pemetrexed combined with cisplatin, the objective response rate was recorded at 45.8%. The median duration of response was approximately 6.1 months .
Case Study 2: Mesothelioma Survival Outcomes
A retrospective analysis of mesothelioma patients treated with pemetrexed revealed an improved median survival rate compared to historical controls receiving alternative therapies. The combination therapy led to a significant increase in one-year survival rates .
Wirkmechanismus
®-Pemetrexed Disodium exerts its effects by inhibiting several key enzymes involved in folate metabolism, including thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase. By disrupting these enzymes, the compound interferes with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methotrexate: Another folate analog used in cancer treatment.
Raltitrexed: A thymidylate synthase inhibitor with similar applications.
Pralatrexate: A folate analog metabolic inhibitor used in the treatment of peripheral T-cell lymphoma.
Uniqueness
®-Pemetrexed Disodium is unique in its multi-targeted approach, inhibiting several enzymes involved in folate metabolism. This broad-spectrum inhibition makes it particularly effective in treating certain types of cancer.
Eigenschaften
Molekularformel |
C20H19N5Na2O6 |
---|---|
Molekulargewicht |
471.4 g/mol |
IUPAC-Name |
disodium;(2R)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C20H21N5O6.2Na/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;/q;2*+1/p-2/t13-;;/m1../s1 |
InChI-Schlüssel |
NYDXNILOWQXUOF-FFXKMJQXSA-L |
Isomerische SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.